molecular formula C9H7BF6O3 B12341005 B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid

B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B12341005
M. Wt: 287.95 g/mol
InChI Key: URCDPDANUDVTKI-UHFFFAOYSA-N
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Description

B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C9H7BF6O3 and a molecular weight of 287.95 g/mol . This compound is characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the appropriate trifluoromethyl and trifluoroethoxy substituted benzene derivatives.

    Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired boronic acid derivative.

Chemical Reactions Analysis

B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including :

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate). The major product is a biaryl or styrene derivative.

    Oxidation: The boronic acid group can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The trifluoromethyl group can undergo reduction to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.

Scientific Research Applications

B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid has several applications in scientific research :

    Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in biochemical research.

    Medicine: The compound’s ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors and sensors for glucose monitoring.

    Industry: It is used in the development of advanced materials, such as polymers and pharmaceuticals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group :

    Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site serine residues of enzymes, leading to inhibition of enzyme activity.

    Molecular Pathways: The compound can modulate various biochemical pathways by inhibiting key enzymes involved in those pathways.

Properties

Molecular Formula

C9H7BF6O3

Molecular Weight

287.95 g/mol

IUPAC Name

[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H7BF6O3/c11-8(12,13)4-19-7-2-1-5(10(17)18)3-6(7)9(14,15)16/h1-3,17-18H,4H2

InChI Key

URCDPDANUDVTKI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCC(F)(F)F)C(F)(F)F)(O)O

Origin of Product

United States

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